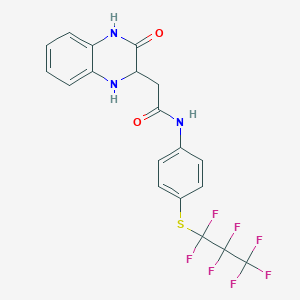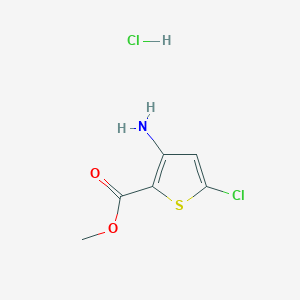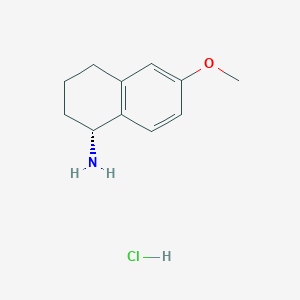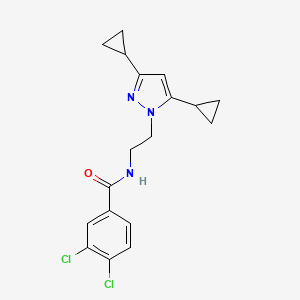![molecular formula C24H21FN4O3 B2973383 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 921778-27-0](/img/no-structure.png)
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine . It’s part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for research purposes .
Chemical Reactions Analysis
The chemical reactions involving this compound or its similar derivatives often involve chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . The reaction is operationally simple, proceeds under mild conditions, and highlights broad functional group tolerance .Aplicaciones Científicas De Investigación
Antitubercular Agents
Pyrido[3,2-d]pyrimidin derivatives have been explored for their potential as antitubercular agents . The structural similarity suggests that our compound could be tested against various strains of Mycobacterium tuberculosis. The compound’s efficacy could be measured by its minimum inhibitory concentration (MIC) and compared to existing antitubercular drugs to assess its potential as a new therapeutic agent.
PARP-1 Inhibition for Cancer Therapy
The pyrido[3,2-d]pyrimidin backbone is structurally similar to known PARP-1 inhibitors, which are used in cancer therapy to hinder DNA repair mechanisms in cancer cells . This compound could be synthesized and evaluated for its inhibitory activity towards PARP-1 and examined for anti-proliferative activity against various human cancer cell lines.
Antibacterial and Antifungal Activity
Compounds with the pyrido[3,2-d]pyrimidin structure have shown broad-spectrum antibacterial activity and reasonable antifungal activity . The compound could be synthesized and its activity tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, to determine its potential as a new class of antibiotics.
Pharmacokinetics and Drug Development
The pharmacokinetic properties of a drug are crucial for its development. Theoretical kinetic studies could be conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This would help in understanding its potential as a drug candidate and guide further modifications to improve its drug-likeness .
Biotechnology and Enzyme Inhibition
In biotechnological applications, enzyme inhibitors play a significant role. The compound could be tested for its ability to inhibit specific enzymes that are crucial in biotechnological processes. This could lead to the development of more efficient biotechnological methods or the creation of new bioproducts .
Chemical Synthesis and Material Science
The pyrido[3,2-d]pyrimidin moiety could be utilized in the synthesis of novel materials with unique properties. Its incorporation into polymers or coatings could impart new functionalities, such as increased thermal stability or specific interaction capabilities with other molecules or materials .
Direcciones Futuras
Mecanismo De Acción
Target of action
Similar compounds, such as pyrido[2,3-d]pyrimidinones, have been evaluated in vitro against a panel of human cancer cell lines .
Mode of action
Similar compounds have shown cytotoxic activity against cancer cell lines .
Biochemical pathways
Compounds with similar structures have been studied for their effects on human cancer cell lines .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with N-phenethylamine and acetic anhydride to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "guanidine", "N-phenethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with guanidine in the presence of a base such as sodium methoxide to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with N-phenethylamine and acetic anhydride in the presence of a base such as triethylamine to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide." ] } | |
Número CAS |
921778-27-0 |
Nombre del producto |
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |
Fórmula molecular |
C24H21FN4O3 |
Peso molecular |
432.455 |
Nombre IUPAC |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H21FN4O3/c25-19-10-8-18(9-11-19)15-29-23(31)22-20(7-4-13-27-22)28(24(29)32)16-21(30)26-14-12-17-5-2-1-3-6-17/h1-11,13H,12,14-16H2,(H,26,30) |
Clave InChI |
KDBSAPJHTMYWEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)





![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2973323.png)